1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide
Description
Properties
IUPAC Name |
2-(benzylamino)-N-(3-chlorophenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-7-4-8-13(9-12)18-14(19)15(20)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSXGISKRCGNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185370 | |
| Record name | N-(3-Chlorophenyl)-2-[(phenylmethyl)amino]-2-thioxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329079-21-2 | |
| Record name | N-(3-Chlorophenyl)-2-[(phenylmethyl)amino]-2-thioxoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329079-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-2-[(phenylmethyl)amino]-2-thioxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Analysis and Synthetic Targets
Molecular Architecture
The target compound combines two pharmacophoric units:
- N-(3-chlorophenyl)formamide : Provides aromatic electron-withdrawing characteristics
- Benzylcarbamothioyl : Introduces sulfur-based nucleophilic reactivity
The molecular formula C₁₅H₁₂ClN₂OS (MW = 324.79 g/mol) requires strict control of substitution patterns to avoid regioisomer formation during thiourea coupling.
Preparation Methodologies
Intermediate Synthesis: N-(3-Chlorophenyl)formamide
Formylation of 3-Chloroaniline
Reaction Scheme
3-Chloroaniline + Formic Acid → N-(3-Chlorophenyl)formamide + H₂O
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Catalyst | H₂SO₄ (0.5 eq) |
| Reaction Time | 4.5 h |
| Yield | 78% |
Key purification involves recrystallization from ethanol/water (3:1), achieving ≥99% purity by HPLC.
Alternative Pathway: Mixed Carbonate Method
Using ethyl chloroformate in THF at −10°C provides comparable yields (72%) but requires stringent moisture control.
Thiocarbamoylation Reaction
Coupling with Benzyl Isothiocyanate
Reaction Mechanism
N-(3-Chlorophenyl)formamide + Benzyl Isothiocyanate → Target Compound
Optimized Parameters
| Factor | Specification |
|---|---|
| Solvent | Acetonitrile |
| Base | Triethylamine (2.2 eq) |
| Temperature | 25°C ± 2 |
| Reaction Time | 12 h |
| Workup | Column Chromatography (SiO₂, Hexane:EtOAc 4:1) |
This method minimizes bis-thiocarbamoylation byproducts (<3%) through controlled reagent addition rates.
Spectroscopic Characterization
Infrared Spectroscopy
| Bond | Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Formamide C=O | 1,680 | Strong |
| Thiourea C=S | 1,240 | Medium |
| N–H Stretch | 3,290 | Broad |
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.32 | s | 1H | Formamide NH |
| 8.92 | s | 1H | Thiourea NH |
| 7.65 | m | 4H | Aromatic H |
| 4.65 | s | 2H | Benzyl CH₂ |
Comparative Method Analysis
Industrial Scalability Challenges
Critical Process Parameters
- Moisture Sensitivity : Thiourea formation requires <50 ppm H₂O in reagents
- Exotherm Management : Adiabatic temperature rise of 18°C necessitates jacketed reactors
- Waste Streams : NH₃ generation during workup requires scrubber systems
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) |
|---|---|
| 3-Chloroaniline | 42.50 |
| Benzyl Isothiocyanate | 175.80 |
| Solvent Recovery | −28.40 |
| Total | 189.90 |
Emerging Methodologies
Microwave-Assisted Synthesis
Rapid heating to 80°C in sealed vessels reduces reaction time to 35 minutes with 71% yield, though scalability remains unproven.
Continuous Flow Approaches
Microreactor systems (0.5 mL volume) achieve 82% conversion in 8 minutes residence time, demonstrating potential for high-throughput manufacturing.
Chemical Reactions Analysis
Types of Reactions
1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. N-(3-Chlorophenyl)-1-aziridinecarboxamide ()
- Structure : Contains a 3-chlorophenyl group and an aziridine (strained three-membered ring) linked via a carboxamide.
- Key Differences : The aziridine ring introduces high reactivity due to ring strain, whereas the target compound’s benzylcarbamothioyl group includes a sulfur atom, which may enhance nucleophilicity or alter redox properties.
- The thioamide group in the target compound may reduce such risks but requires verification .
b. N-(4-Methylphenyl)formamide ()
- Structure : A simple formamide with a para-methylphenyl group.
- Chlorine’s electronegativity may also enhance stability in oxidative environments .
Halogen Substitution Effects
a. 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ()
- Structure : Bromine replaces chlorine at the meta position, with a cyclopropene-carboxamide core.
- Key Differences : Bromine’s larger atomic radius and polarizability may increase lipophilicity compared to chlorine. However, chlorine’s stronger electronegativity could improve binding specificity in biological systems. The cyclopropene ring introduces strain, whereas the target compound’s benzyl group offers conformational flexibility .
b. (3-Chlorophenyl)methylamine Hydrochloride ()
- Structure : A benzylamine derivative with a 3-chlorophenyl group and methylamine.
- Key Differences: The absence of a thioamide or formamide group reduces hydrogen-bonding capacity. The hydrochloride salt form enhances water solubility, a property the target compound may lack due to its non-ionic thiourea group .
a. 3-Chloro-N-phenyl-phthalimide ()
- Structure : A phthalimide with a 3-chlorophenyl group.
- Applications: Used as a monomer for polyimides, highlighting the role of chlorophenyl groups in polymer synthesis. The target compound’s thioamide group could offer unique thermal stability or dielectric properties, similar to phase transitions observed in N-(4-chlorophenyl)formamide derivatives () .
b. Piperazine- and Azetidine-Based Carboxamides ()
- Structure : Include heterocycles (piperazine, azetidine) linked to chlorophenyl-carboxamide groups.
- Key Differences : Heterocycles like piperazine enhance basicity and bioavailability, whereas the target compound’s thiourea group may prioritize metal chelation or enzyme inhibition. For example, trifluoromethyl groups in improve metabolic stability, a feature absent in the target compound .
Key Findings and Implications
- Functional Groups : The thioamide in the target compound may enhance metal-binding capacity compared to amides, useful in catalysis or chelation therapy.
- Substituent Effects : Meta-chlorination offers electronic effects distinct from para-substituted analogs, influencing reactivity and crystal packing.
- Toxicity : While aziridine derivatives are highly toxic, the target compound’s thiourea group likely mitigates such risks, though experimental validation is needed.
Biological Activity
Overview
1-(Benzylcarbamothioyl)-N-(3-chlorophenyl)formamide (CAS No. 329079-21-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by a benzyl group, a carbamothioyl moiety, and a chlorophenyl group. This structural configuration is believed to influence its biological interactions and efficacy.
The biological activity of 1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways associated with cancer and inflammation.
- Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.
- Inflammatory Pathway Interference : The compound has demonstrated the ability to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes.
Biological Activity Summary
Research has indicated that this compound exhibits several key biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that 1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide possesses antimicrobial properties against various bacterial strains.
| Activity | Target | IC50/MIC |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL |
| Antimicrobial | Escherichia coli | 50 µg/mL |
Anticancer Activity
The compound has been tested against several cancer cell lines, showing promising anticancer effects.
| Activity | Cell Line | IC50 |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM |
| Anticancer | A549 (Lung Cancer) | 20 µM |
Anti-inflammatory Effects
Animal model studies have indicated that the compound significantly reduces inflammation, as seen in carrageenan-induced edema models.
Case Studies
Recent studies have focused on the therapeutic potential of this compound in treating various conditions:
- Cancer Therapy : A study published in Medicinal Chemistry explored the use of this compound as a lead for developing new anticancer agents. It demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Applications : Research conducted on animal models indicated that treatment with this compound resulted in a marked decrease in inflammation markers, supporting its use in inflammatory conditions.
Synthesis and Derivatives
The synthesis of 1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide typically involves multi-step organic reactions. Here’s an overview of the synthetic pathway:
| Step | Reagents/Conditions |
|---|---|
| Step 1: Condensation | Benzylamine + Thioformamide |
| Step 2: Purification | Recrystallization from suitable solvents |
Q & A
Q. What are the recommended synthetic routes and characterization methods for 1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide?
Answer:
- Synthesis: Utilize amide coupling reactions, such as the condensation of 3-chloroaniline with benzyl isothiocyanate under reflux in anhydrous solvents (e.g., dichloromethane or THF). Reaction optimization should monitor temperature and stoichiometry to minimize byproducts .
- Characterization: Confirm purity via HPLC (>95%) and structure via:
Q. How can discrepancies in reported molecular formulas (e.g., C14_{14}14H14_{14}14ClN2_22O vs. C14_{14}14H13_{13}13ClN2_22O) be resolved?
Answer:
Q. What crystallographic methodologies are suitable for determining the solid-state structure of this compound?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Optimize crystal mounting to minimize twinning .
- Structure Refinement : Employ SHELXL (via Olex2 interface) with full-matrix least-squares refinement. Target R < 0.05 and wR < 0.15, and validate using CCDC deposition standards .
- Key Parameters : Analyze torsional angles (e.g., dihedral angle between chlorophenyl and benzyl groups) to confirm steric effects .
Advanced Research Questions
Q. How can researchers address contradictions in toxicity data (e.g., conflicting LD50_{50}50 values) for this compound?
Answer:
- Experimental Design :
- Dose-Response Studies : Conduct in vivo assays (e.g., mouse intraperitoneal injection) across multiple doses (e.g., 120–180 mg/kg) to refine LD .
- Mechanistic Analysis : Use in vitro models (e.g., hepatic microsomes) to assess metabolic pathways and identify toxic intermediates (e.g., nitroso derivatives) .
- Data Harmonization : Cross-reference with structurally analogous compounds (e.g., N-(3-chlorophenyl)aziridinecarboxamide) to identify structure-toxicity trends .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Derivative Synthesis :
- Activity Profiling :
Q. What strategies resolve contradictions in crystallographic data (e.g., bond-length deviations >Å)?
Answer:
- Data Validation :
- Advanced Techniques : Employ synchrotron radiation for high-resolution data (Δd ~0.001 Å) to refine thermal displacement parameters .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
